Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate
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Overview
Description
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate is a chemical compound with the molecular formula C13H12O5 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate typically involves the esterification of 4-hydroxybenzofuran-6-carboxylic acid with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the benzofuran ring.
Scientific Research Applications
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate
- Methyl 4-(2-oxopropoxy)benzofuran-5-carboxylate
Uniqueness
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Biological Activity
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate is a synthetic compound notable for its unique structural features, which include a benzofuran ring and various functional groups that may contribute to its biological activities. The compound has garnered attention in research for its potential applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H12O5, with a molecular weight of approximately 248.23 g/mol. Its structure is characterized by:
- A benzofuran ring system.
- A carboxylate group that enhances its reactivity.
- An oxopropoxy moiety , which may influence its biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated IC50 values in the micromolar range against tumor cells, indicating potential as anticancer agents .
- In vivo studies have shown that related benzofuran compounds can suppress tumor growth in animal models, suggesting that this compound may also exhibit similar effects .
-
Antimicrobial Effects :
- Investigations into related compounds have revealed antimicrobial properties, making them candidates for further exploration in treating infections.
- The presence of the oxopropoxy group may enhance the compound's interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into how modifications affect activity:
Compound Name | Molecular Formula | Unique Features | Anticancer Activity (IC50) |
---|---|---|---|
Methyl benzofuran-6-carboxylate | C10H8O3 | Lacks the oxopropoxy group | Not specified |
Methyl 4-hydroxybenzofuran-6-carboxylate | C13H12O4 | Contains a hydroxyl group instead of oxo | Not specified |
Methyl 4-(allyloxy)benzofuran-6-carboxylate | C13H12O4 | Substituted with an allyloxy group | Not specified |
This table illustrates how variations in functional groups can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have explored the biological effects of benzofuran derivatives:
- A study highlighted the anticancer potential of benzofuran variants, demonstrating their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in mice models .
- Another investigation focused on the antimicrobial properties of benzofuran derivatives, showing significant activity against various pathogens, which supports the hypothesis that this compound may possess similar effects.
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 4-(2-oxopropoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-8(14)7-18-12-6-9(13(15)16-2)5-11-10(12)3-4-17-11/h3-6H,7H2,1-2H3 |
InChI Key |
UZTGUAJDEOTRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)OC |
Origin of Product |
United States |
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